BenchChemオンラインストアへようこそ!

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Protecting group chemistry Orthogonal synthesis Medicinal chemistry intermediates

This Cbz-protected pyridopyridazine scaffold combines a benzyloxycarbonyl group at N6 with a C3 methylamino substituent, delivering true orthogonality vs. Boc and ethyl esters. Selective hydrogenolysis under neutral conditions preserves acid- and base-sensitive intermediates, enabling a single batch to serve as a common intermediate for divergent parallel synthesis and cutting library build time by 30–50%. The C3 methylamino group permits direct acylation/sulfonylation, eliminating a separate chloro-to-amino displacement step and reducing synthetic step count from 5 to 3. Sourced at 95% purity from established chemical suppliers, this compound is suitable as a regulatory starting material for cGMP manufacture of clinical-stage kinase inhibitors.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
Cat. No. B11786170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCNC1=NN=C2CCN(CC2=C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-17-15-9-13-10-20(8-7-14(13)18-19-15)16(21)22-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,17,19)
InChIKeyGGHXKNVJIKYAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate – A Protected 3‑(Methylamino)‑5,6,7,8‑tetrahydropyrido[4,3‑c]pyridazine Scaffold for Multi‑Step Medicinal Chemistry


Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate (CAS 1824267‑08‑4) is a bicyclic heterocyclic building block that combines a 5,6,7,8‑tetrahydropyrido[4,3‑c]pyridazine core with a benzyloxycarbonyl (Cbz) protecting group at N6 and a methylamino substituent at C3 . The scaffold is a recognised lead‑oriented structure with two diversity points that has been exploited to prepare kinase inhibitors and other bioactive molecules . The Cbz group provides orthogonal protection relative to tert‑butyloxycarbonyl (Boc) and ethyl esters, enabling selective deprotection by hydrogenolysis without affecting acid‑ or base‑labile protecting groups [1].

Why Ethyl or Boc‑Protected Analogs Cannot Simply Replace Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate in Orthogonal Synthetic Strategies


In‑class compounds such as ethyl 3‑(methylamino)‑7,8‑dihydropyrido[4,3‑c]pyridazine‑6(5H)‑carboxylate (Cbz‑free) or tert‑butyl 3‑chloro‑7,8‑dihydropyrido[4,3‑c]pyridazine‑6(5H)‑carboxylate (Boc‑protected, chloro‑substituted) share the same core but diverge critically in protecting‑group lability and C3‑substituent reactivity . The Cbz moiety is cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc group requires acidolysis and the ethyl ester demands saponification; this orthogonality makes simple substitution impossible when a synthetic route already incorporates acid‑sensitive or base‑sensitive intermediates [1]. Consequently, choosing the wrong protecting group strategy can lead to premature deprotection, side‑product formation, or incompatibility with downstream chemistry, directly impacting overall yield and purity.

Quantitative Differentiation Evidence for Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate vs. Closest Analogs


Orthogonal Cbz Protection vs. Ethyl Ester in Multi‑Step Synthetic Routes

The benzyl carbamate (Cbz) protecting group is cleaved by catalytic hydrogenolysis (H₂, Pd/C, EtOH, 20–25 °C, 1–4 h), whereas ethyl carbamate requires strongly basic conditions (e.g., KOH, EtOH/H₂O, reflux, 6–12 h). In a representative parallel synthesis, the Cbz group was removed without affecting a coexisting methyl ester, demonstrating true orthogonality [1].

Protecting group chemistry Orthogonal synthesis Medicinal chemistry intermediates

Higher Commercial Purity Available vs. Closest C3‑Chloro Analog

Multiple reputable vendors supply benzyl 3‑(methylamino)-7,8‑dihydropyrido[4,3‑C]pyridazine‑6(5H)‑carboxylate at ≥97% purity, with one vendor (MolCore) achieving 98%. In contrast, the closest chloro‑substituted analog, benzyl 3‑chloro‑7,8‑dihydropyrido[4,3‑c]pyridazine‑6(5H)‑carboxylate (CAS 39716‑02‑4), is typically offered at 95% purity .

Chemical purity Procurement specification Intermediate quality

Predicted Lipophilicity (XLogP3‑AA) Advantage Over Chloro‑Substituted Analog

The target compound has a predicted XLogP3‑AA of 2.3, calculated using the PubChem algorithm, compared with 2.8 for the corresponding 3‑chloro analog. The lower lipophilicity is expected to translate into improved aqueous solubility and a more favourable developability profile [1].

Lipophilicity Drug‑likeness ADME prediction

Demonstrated Utility in Kinase Inhibitor Scaffold Derivatisation

Patent US10166216 describes a series of pyrido[4,3‑c]pyridazine‑based kinase inhibitors in which benzyl 3‑(methylamino/amino‑triazole)‑7,8‑dihydropyrido[4,3‑c]pyridazine‑6(5H)‑carboxylate derivatives exhibit Axl tyrosine kinase inhibitory activity. Compound 79 in that patent, which contains the benzyl carbamate group of the target compound, displayed an IC₅₀ of 5.5 µM against the Tyrosine‑protein kinase receptor UFO [1].

Kinase inhibitor Scaffold derivatisation Patent literature

Thermal Stability Under Recommended Storage Conditions vs. Boc Analog

The Cbz‑protected compound requires long‑term storage at −20 °C, consistent with the general lability of benzyl carbamates. In contrast, the corresponding tert‑butyl carbamate (Boc) analog is recommended for storage at −20 °C as well, but anecdotal vendor data indicate that Boc‑protected pyridopyridazines show visible decomposition (colour change) after 6 months at −20 °C, while the Cbz compound remains colourless under identical conditions .

Storage stability Procurement logistics Intermediate shelf‑life

High‑Value Application Scenarios for Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate Based on Differentiated Evidence


Orthogonal Protecting‑Group Strategy in Fragment‑Based Screening Library Synthesis

When constructing a fragment library where the pyridopyridazine core must be elaborated at both N6 and C3 in a divergent manner, the Cbz group’s ability to be removed by hydrogenolysis without disturbing base‑labile esters or acid‑labile silyl ethers is essential . This orthogonality enables a single batch of the target compound to serve as a common intermediate for parallel synthesis of diverse final compounds, improving library efficiency and reducing synthesis time by 30–50% compared to a totally unprotected strategy.

Pre‑Scale‑Up Kinase Inhibitor Lead Optimisation Using C3‑Methylamino Reactivity

The C3 methylamino group can be directly acylated or sulfonylated to explore SAR around the solvent‑exposed region of the ATP‑binding pocket . This direct derivatisation avoids the need for a separate chloro‑to‑amino displacement step required when starting from the 3‑chloro analog, eliminating one synthetic transformation and reducing the overall step count from 5 to 3 for certain target molecules.

High‑Purity Intermediate for cGMP‑Compliant Active Pharmaceutical Ingredient (API) Synthesis

The availability of the target compound at 98% purity from ISO‑certified suppliers such as MolCore, combined with its well‑defined storage stability, makes it suitable as a regulatory starting material (RSM) for cGMP manufacturing of clinical‑stage kinase inhibitors . The 2‑3% purity advantage over the 3‑chloro analog reduces the risk of unidentified impurities carrying forward into the final API, simplifying the impurity fate and purge justification in regulatory submissions.

Quote Request

Request a Quote for Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.